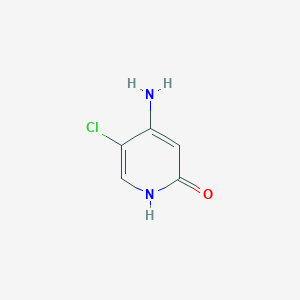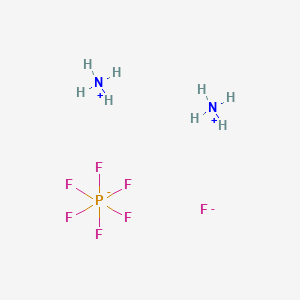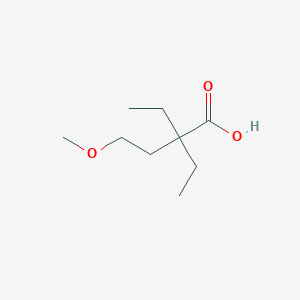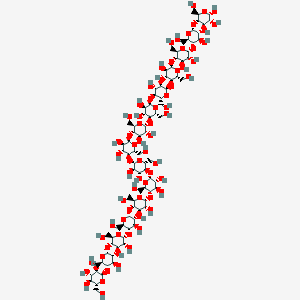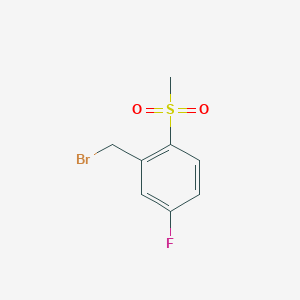![molecular formula C8H9F3O3 B13446030 3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a unique chemical compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is of significant interest in medicinal chemistry due to its potential applications in drug design and development. The presence of the trifluoromethoxy group enhances its chemical stability and lipophilicity, making it a valuable building block for various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trifluoromethoxy)methyl]bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then undergo further functionalization to introduce the trifluoromethoxy group and the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition and haloform reactions. These methods allow for the efficient production of the bicyclo[1.1.1]pentane core and its subsequent functionalization .
化学反応の分析
Types of Reactions
3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid moiety.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core. This core structure provides a rigid and stable framework that can interact with various biological targets, potentially modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
類似化合物との比較
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a trifluoromethoxy group.
3-Amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester: Contains an amino group, offering different reactivity and applications.
Uniqueness
3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential for bioisosteric replacement in drug design .
特性
分子式 |
C8H9F3O3 |
|---|---|
分子量 |
210.15 g/mol |
IUPAC名 |
3-(trifluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H9F3O3/c9-8(10,11)14-4-6-1-7(2-6,3-6)5(12)13/h1-4H2,(H,12,13) |
InChIキー |
ZTYWFGUXJQJZDN-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)C(=O)O)COC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)

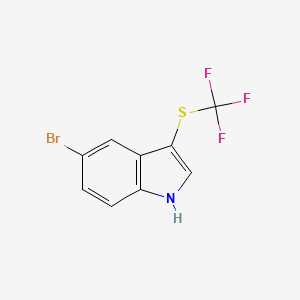
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)

![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
